molecular formula C8H14N4O B1662310 Carcinine CAS No. 56897-53-1

Carcinine

Cat. No.: B1662310
CAS No.: 56897-53-1
M. Wt: 182.22 g/mol
InChI Key: ANRUJJLGVODXIK-UHFFFAOYSA-N
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Description

Carcinine, also known as β-alanyl-histamine, is a naturally occurring imidazole-containing peptide derivative. It is formed by the conjugation of β-alanine and histamine. This compound is found in various tissues, including the brain, muscle, intestine, and liver. It plays a significant role in histamine recycling, particularly in the visual system of certain organisms like Drosophila (fruit flies) where it is involved in the recycling of histamine neurotransmitter .

Mechanism of Action

Target of Action

Carcinine, also known as β-alanyl-histamine, is a natural imidazole-containing peptide derivative . It primarily targets the 4-hydroxynonenal (4-HNE) , a toxic product of lipid oxidation . It is also known to interact with the This compound Transporter (CarT) , which is essential for the histamine-carcinine cycle in Drosophila photoreceptor neurons .

Mode of Action

This compound’s interaction with its targets involves scavenging 4-HNE and forming an adduct with it . This process prevents and even reverses the adduction of retinal proteins by the toxic aldehyde . This compound is transported into photoreceptor neurons by CarT, contributing an essential step to the histamine-carcinine cycle .

Biochemical Pathways

This compound plays a crucial role in the histamine-carcinine cycle, which is vital for maintaining histamine homeostasis . It is involved in the recycling of histamine, a neurotransmitter, in Drosophila photoreceptor neurons . This compound also has antioxidant properties, scavenging reactive oxygen species (ROS) and alpha-beta unsaturated aldehydes created by peroxidation of fatty acid cell membranes during oxidative stress .

Pharmacokinetics

Studies have shown that this compound can penetrate the eye globe and retinal cells after topical delivery in mouse eyes .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention and reversal of the adduction of retinal proteins by 4-HNE . This action protects photoreceptor cells from oxidative damage . The loss of CarT in the fly photoreceptor, which is responsible for this compound transport, causes blindness .

Action Environment

One study found that this compound supplementation increased dermal density in insulin-resistant menopausal women This suggests that this compound’s efficacy might be influenced by factors such as insulin resistance and hormonal changes

Preparation Methods

Synthetic Routes and Reaction Conditions: Carcinine can be synthesized through the direct coupling of β-alanine and histamine. This reaction typically requires a coupling agent such as carbodiimide to facilitate the formation of the peptide bond between the carboxyl group of β-alanine and the amino group of histamine .

Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic synthesis using recombinant dipeptidases. For instance, a recombinant dipeptidase from Serratia marcescens has been identified for its high synthetic activity towards this compound .

Chemical Reactions Analysis

Types of Reactions: Carcinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: this compound reacts with ROS and 4-HNE under oxidative stress conditions.

    Reduction: this compound acts as a reducing agent in the presence of free radicals.

    Substitution: this compound forms adducts with aldehydes in the presence of protein extracts.

Major Products Formed:

Comparison with Similar Compounds

  • Carnosine (β-alanyl-L-histidine)
  • Anserine (β-alanyl-1-methylhistidine)
  • Ophidine (β-alanyl-3-methylhistidine)

Carcinine’s unique role in histamine recycling and its potent antioxidant activity make it a valuable compound in both scientific research and therapeutic applications.

Properties

IUPAC Name

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRUJJLGVODXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205421
Record name Carcinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56897-53-1
Record name Carcinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56897-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carcinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carcinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARCININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV0W167TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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